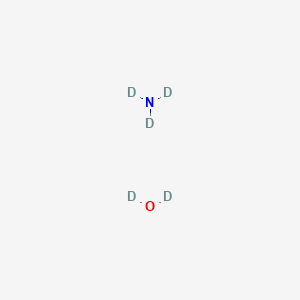

Ammoninum-d4 Deuteroxide

Overview

Description

Synthesis Analysis

The synthesis of deuterated ammonium compounds involves isotopic substitution, where hydrogen atoms are replaced by deuterium. This can be achieved through various chemical reactions, often involving the use of deuterated water (D2O) or other deuterated reagents. For example, deuterated ammonium salts have been studied, showcasing the synthesis complexity and the conditions under which these substitutions occur, resulting in deuterated ammonium ions like ND4+ (Takehiko Chiba, 1962).

Molecular Structure Analysis

The molecular structure of deuterated ammonium compounds reveals information about the spatial arrangement of atoms and the impact of deuteration on the molecule. Deuteron magnetic resonance and neutron diffraction studies have provided insights into the structure of deuterated ammonium salts, showing how deuteration affects the reorientation and dynamics of ND4+ ions within the crystal lattice (A. Birczyński et al., 2005).

Chemical Reactions and Properties

Deuterated ammonium compounds participate in various chemical reactions, where their deuterium content influences reaction mechanisms and outcomes. For instance, deuterated ammonium formate has been used as a deuterium source in catalytic transfer reactions, showcasing its utility in synthesizing deuterated organic compounds (V. Derdau, 2004).

Physical Properties Analysis

The physical properties of ammonium-d4 deuteroxide, such as melting point, boiling point, and solubility, can differ from its non-deuterated counterpart due to the effects of isotopic substitution. Studies on the heat capacities and phase transitions of deuterated ammonium compounds provide valuable information on how deuteration influences their thermodynamic properties (Y. Kume et al., 1992).

Chemical Properties Analysis

The chemical properties of ammonium-d4 deuteroxide, including acidity, reactivity, and stability, are affected by the presence of deuterium. Research on the hydrogen/deuterium exchange reactions and the behavior of deuterated ammonium ions in various chemical environments offers insights into these properties. For example, studies on the exchange reactions involving deuterated ammonium ions highlight the role of deuterium in influencing chemical reactivity and stability (G. Olah et al., 1997).

Scientific Research Applications

Ammonium-d4 Deuteroxide is a type of deuterated compound, meaning it contains the isotope deuterium (D or ^2H), which replaces hydrogen (^1H) in the molecule . Deuterated compounds are often used in NMR spectroscopy because deuterium has different magnetic properties compared to hydrogen, which can provide more detailed and nuanced information about the structure and dynamics of the molecule being studied .

Ammonium-d4 Deuteroxide is a type of deuterated compound, meaning it contains the isotope deuterium (D or ^2H), which replaces hydrogen (^1H) in the molecule . Deuterated compounds are often used in NMR spectroscopy because deuterium has different magnetic properties compared to hydrogen, which can provide more detailed and nuanced information about the structure and dynamics of the molecule being studied .

Safety And Hazards

properties

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammoninum-d4 Deuteroxide | |

CAS RN |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

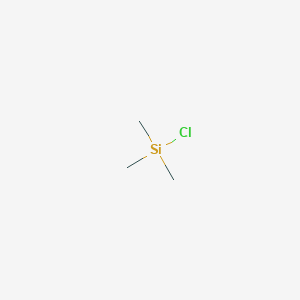

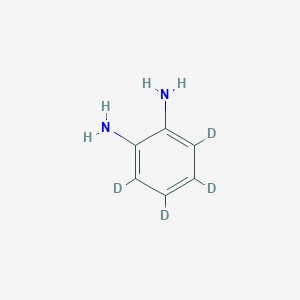

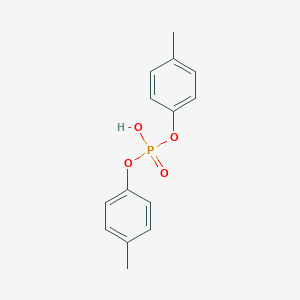

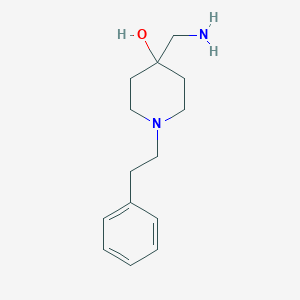

Synthesis routes and methods I

Procedure details

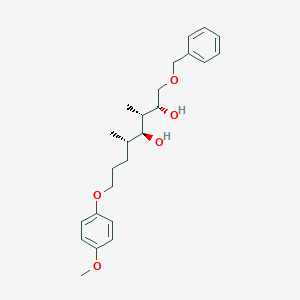

Synthesis routes and methods II

Procedure details

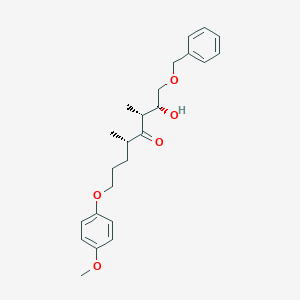

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)